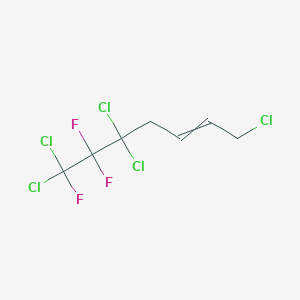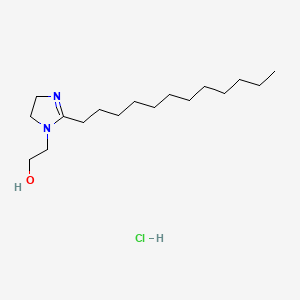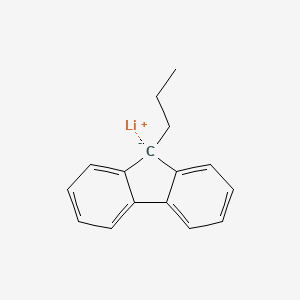
lithium;9-propylfluoren-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;9-propylfluoren-9-ide is an organolithium compound that features a lithium atom bonded to a 9-propylfluoren-9-ide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-propylfluoren-9-ide typically involves the reaction of 9-propylfluorene with a strong base, such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction conditions usually include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium;9-propylfluoren-9-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: It can be reduced to form fluorenyl anions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl anions, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;9-propylfluoren-9-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and electronic materials.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of lithium;9-propylfluoren-9-ide involves the nucleophilic attack of the fluorenyl anion on electrophilic centers. The lithium atom stabilizes the negative charge on the fluorenyl moiety, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- Lithium;9-phenylfluoren-9-ide
- Lithium;9-methylfluoren-9-ide
- Lithium;9-butylfluoren-9-ide
Comparison
Lithium;9-propylfluoren-9-ide is unique due to the presence of the propyl group, which can influence its reactivity and the steric properties of the compound. Compared
Properties
CAS No. |
65828-53-7 |
|---|---|
Molecular Formula |
C16H15Li |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
lithium;9-propylfluoren-9-ide |
InChI |
InChI=1S/C16H15.Li/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16;/h3-6,8-11H,2,7H2,1H3;/q-1;+1 |
InChI Key |
PEGNJLRJCOLBDJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
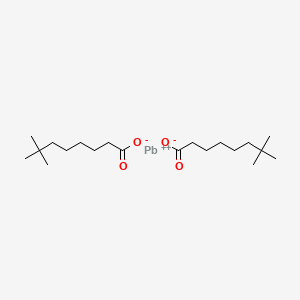
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


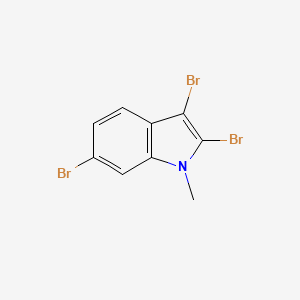
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)


![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
